Cancer Stem Cell (CSC) Inhibitory Potency: Echinomycin Achieves Sub-Nanomolar IC50 Superior to Non-Selective Cytotoxic Analogs
Echinomycin (Quinomycin A) demonstrates selective inhibition of cancer stem cells (CSCs) with an IC50 of 29.4 pM . This potency is measured in a defined CSC-targeting assay that evaluates HIF-1 DNA-binding inhibition, a mechanism not equivalently shared by quinomycin analogs that exhibit broader, less selective cytotoxicity. For example, quinomycins H1 and H2 exhibit IC50 values of 11 nM and 12 nM, respectively, against RG-E1-4 cells, which are approximately 370-400-fold higher (less potent) than echinomycin's CSC IC50 [1].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) |
|---|---|
| Target Compound Data | 29.4 pM (0.0294 nM) |
| Comparator Or Baseline | Quinomycin H1: 11 nM; Quinomycin H2: 12 nM |
| Quantified Difference | ~370-400-fold lower IC50 (higher potency) for echinomycin against CSCs |
| Conditions | CSC inhibition assay vs. RG-E1-4 cell cytotoxicity assay |
Why This Matters
For researchers investigating cancer stem cell biology or HIF-1-dependent pathways, the sub-nanomolar potency of echinomycin against CSCs provides a unique window of therapeutic index not attainable with other quinomycins, which exhibit markedly higher IC50s in comparable cellular contexts.
- [1] Hayakawa Y, Nakagawa M, Toda Y, et al. Quinomycins H1 and H2, new cytotoxic antibiotics from Streptomyces sp. RAL404. J Antibiot (Tokyo). 2018;71(10):898-901. View Source
